molecular formula C14H17NO3 B12555431 1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol CAS No. 143329-09-3

1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol

Cat. No.: B12555431
CAS No.: 143329-09-3
M. Wt: 247.29 g/mol
InChI Key: FMELRAISNMPXEQ-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol is a naphthalen-2-ol derivative substituted with a bis(2-hydroxyethyl)amino group. This compound combines the aromatic and phenolic properties of naphthalen-2-ol with the hydrophilic and chelating capabilities of the hydroxyethylamine moiety.

Properties

CAS No.

143329-09-3

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-[bis(2-hydroxyethyl)amino]naphthalen-2-ol

InChI

InChI=1S/C14H17NO3/c16-9-7-15(8-10-17)14-12-4-2-1-3-11(12)5-6-13(14)18/h1-6,16-18H,7-10H2

InChI Key

FMELRAISNMPXEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N(CCO)CCO)O

Origin of Product

United States

Preparation Methods

Synthesis of 1-Amino-2-naphthol

1-Amino-2-naphthol is a critical intermediate. Its preparation involves:

  • Nitration of 2-naphthol : Treatment with nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C yields 1-nitro-2-naphthol and 4-nitro-2-naphthol isomers. The 1-nitro isomer is separated via fractional crystallization.
  • Reduction of 1-nitro-2-naphthol : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 1-amino-2-naphthol.

Alkylation with Ethylene Oxide

1-Amino-2-naphthol reacts with two equivalents of ethylene oxide under alkaline conditions:
Reaction Conditions :

  • Solvent: Water or ethanol
  • Base: NaOH (10–20 mol%)
  • Temperature: 60–80°C, 6–12 hours
  • Pressure: Sealed reactor to contain gaseous ethylene oxide.

Mechanism :
The amine attacks ethylene oxide’s electrophilic carbon, opening the epoxide ring and forming a secondary alcohol. A second equivalent of ethylene oxide yields the bis(2-hydroxyethyl) product.

Yield : 70–85% after purification via recrystallization (ethanol/water).

Industrial-Scale Alkylation Using Heterogeneous Catalysts

Zinc-Doped Calcium Oxide Nanospheroids

Zinc-doped CaO catalysts enhance reaction efficiency in continuous flow reactors:

  • Conditions : 100–120°C, 5–10 bar pressure, residence time ≤1 hour.
  • Advantages : Improved selectivity (≥90%), reduced side products (e.g., over-alkylation).

Multicomponent Betti Reaction Adaptations

The Betti reaction traditionally combines 2-naphthol, aldehydes, and amines. For 1-[bis(2-hydroxyethyl)amino]naphthalen-2-ol, adaptations include:

Modified Betti Reaction with Diethanolamine

  • Reactants : 2-Naphthol, formaldehyde, diethanolamine
  • Solvent : Glycerol (acts as solvent and mild acid catalyst).
  • Conditions : 80°C, 4–6 hours, catalyst-free.
  • Yield : ≤60% due to competing side reactions with secondary amines.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Direct Alkylation Nitration → Reduction → Alkylation 70–85% High purity, scalable Requires 1-amino-2-naphthol synthesis
Industrial Catalytic Continuous flow alkylation ≥90% High throughput, low waste Specialized equipment needed
Betti Reaction Adaptation One-pot multicomponent reaction ≤60% Simplified procedure Lower yield, side products

Emerging Methodologies

Microwave-Assisted Alkylation

  • Conditions : Ethylene oxide, NaOH, microwave irradiation (100°C, 30 minutes).
  • Yield : 80% with reduced reaction time.

Enzymatic Functionalization

Preliminary studies suggest lipases (e.g., Candida antarctica) catalyze hydroxyethyl group transfer under mild conditions (pH 7, 40°C).

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines.

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other naphthalene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Naphthalen-2-ol Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol Bis(2-hydroxyethyl)amino C₁₄H₁₇NO₃ ~263.3 Hydrophilic, chelating potential
1-[[Butyl-[(2-hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol Butyl, hydroxynaphthylmethylamino C₂₆H₂₇NO₂ 385.5 Bulky substituents, lipophilic
1-[(Dibenzylamino)methyl]naphthalen-2-ol Dibenzylamino-methyl C₂₅H₂₃NO 353.46 Aromatic, sterically hindered
1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol 3-Methylpiperidinyl-phenylmethyl C₂₄H₂₇NO 345.5 Heterocyclic, chiral center
Bis[1-(2-methoxyphenylazo)-2-naphthoxy]palladium(II) Azo-methoxyphenyl, palladium complex C₃₄H₂₈N₄O₄Pd 715.0 Square-planar geometry, catalytic use

Key Observations:

  • Hydrophilicity: The bis(2-hydroxyethyl)amino group in the target compound enhances hydrophilicity compared to lipophilic analogs like 1-[[butyl-...]methyl]naphthalen-2-ol (LogP = 5.3, ).
  • Steric Effects: Bulky substituents (e.g., dibenzylamino in ) reduce reactivity, whereas smaller groups (e.g., hydroxyethyl) favor coordination or solubility.

Physicochemical Properties

Table 2: Property Comparison

Compound Solubility Stability logP (Calculated) Key Applications
1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol High in polar solvents Moderate (pH-sensitive) ~1.2 Potential ligand, drug delivery
1-(2-Nitroethyl)-2-naphthol Low in water Oxidatively stable 2.8 Synthetic intermediate
1-[(E)-2-(2-Hydroxy-5-methylphenyl)diazen-1-ium-1-yl]naphthalen-2-olate Moderate in DMSO Light-sensitive 3.5 Dye, sensor applications
1-Benzoxazol-2-yl-naphthalen-2-ol Low in water Thermally stable 4.1 Fluorescent probes

Key Observations:

  • Solubility : The hydroxyethyl groups in the target compound improve aqueous solubility compared to nitroethyl () or benzoxazol derivatives ().
  • Stability : Electron-donating hydroxyethyl groups may enhance oxidative stability relative to azo compounds (), which degrade under light .

Biological Activity

1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol, also known as N,N-bis(2-hydroxyethyl)-2-naphthylamine, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Chemical Formula : C15H19N2O3
  • Molecular Weight : Approximately 289.33 g/mol
  • Structure : The structure features a naphthalene ring substituted with a bis(2-hydroxyethyl)amino group, which contributes to its hydrophilic and lipophilic properties.

1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol exhibits its biological activity primarily through:

  • Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with various biological macromolecules, influencing enzyme activity and receptor interactions.
  • Metal Ion Coordination : The compound's ability to coordinate with metal ions enhances its reactivity and interaction with biological targets.
  • Surfactant Properties : It acts as a surfactant, improving the solubility and bioavailability of poorly soluble drugs, which is crucial in pharmaceutical formulations.

Antimicrobial Properties

Research indicates that 1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol may possess antimicrobial properties. Studies have shown that compounds with similar structures can exhibit activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. For instance, derivatives of naphthalene compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism is believed to involve apoptosis induction and modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Some studies suggest that it may inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE), which could lead to improved cognitive function in models of Alzheimer's disease .

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including 1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
  • Anticancer Research :
    • In vitro studies assessed the cytotoxicity of naphthalene derivatives on FaDu hypopharyngeal tumor cells. The results showed that certain modifications to the naphthalene structure enhanced cytotoxic effects compared to standard chemotherapeutics like bleomycin .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
1-[Bis(2-hydroxyethyl)amino]naphthalen-2-olModerateSignificantPotential
N,N-Bis(2-hydroxyethyl)taurineLowNoneNone
N,N-Bis(2-hydroxyethyl)ethylenediamineNoneModerateLow

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